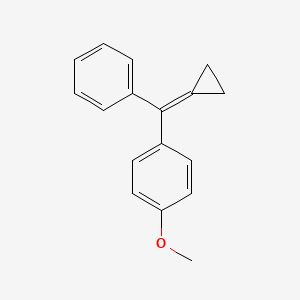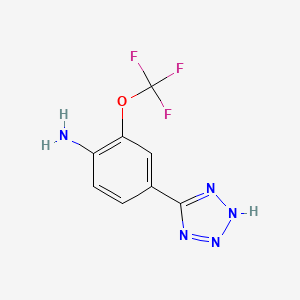propanedinitrile CAS No. 647839-61-0](/img/structure/B12592176.png)
[(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobutyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropyridinyl group and a trifluorobutyl group attached to a propanedinitrile core. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multi-step organic reactionsThe final step involves the formation of the propanedinitrile moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
[(6-Chloropyridin-3-yl)methyl]morpholine: This compound has a similar chloropyridinyl group but differs in the presence of a morpholine ring instead of a trifluorobutyl group.
[(6-Chloropyridin-3-yl)methyl]methylamine: This compound features a methylamine group, making it structurally similar but functionally distinct.
The uniqueness of (6-Chloropyridin-3-yl)methylpropanedinitrile lies in its trifluorobutyl group, which imparts specific chemical and biological properties that are not present in its analogs .
Properties
CAS No. |
647839-61-0 |
|---|---|
Molecular Formula |
C13H11ClF3N3 |
Molecular Weight |
301.69 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4,4-trifluorobutyl)propanedinitrile |
InChI |
InChI=1S/C13H11ClF3N3/c14-11-3-2-10(7-20-11)6-12(8-18,9-19)4-1-5-13(15,16)17/h2-3,7H,1,4-6H2 |
InChI Key |
IDJQJZYSSRBMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CCCC(F)(F)F)(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)


![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)





![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
